molecular formula C12H19N B2451043 Spiro[adamantane-2,2'-azetidine] CAS No. 59591-93-4

Spiro[adamantane-2,2'-azetidine]

Cat. No.: B2451043
CAS No.: 59591-93-4
M. Wt: 177.291
InChI Key: STEZQPFDOUTCHF-UHFFFAOYSA-N
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Description

Spiro[azetidine-2,2’-adamantane] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an adamantane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-2,2’-adamantane] typically involves the use of methyleneadamantane as a starting material. The process includes treatment with bromine azide, generated in situ, followed by reduction of the azidobromide formed with lithium aluminum hydride (LiAlH4) to afford the aziridine intermediate. This intermediate is then converted to the azetidine derivative through further chemical transformations .

Industrial Production Methods

While specific industrial production methods for spiro[azetidine-2,2’-adamantane] are not extensively documented, the general approach involves scalable synthetic routes that prioritize yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-2,2’-adamantane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Spiro[azetidine-2,2’-adamantane] has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Spiro[aziridine-2,2’-adamantane]
  • Spiro[azetidine-3,2’-adamantane]
  • Spiro[piperidine-4,2’-adamantane]
  • Spiro barbituric analogs

Uniqueness

Spiro[azetidine-2,2’-adamantane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Introduction

Spiro[adamantane-2,2'-azetidine] is a bicyclic compound that integrates the structural characteristics of adamantane, a well-known polycyclic hydrocarbon, with an azetidine ring. This unique spiro configuration allows for significant biological activities, particularly in medicinal chemistry. The compound's potential applications span antiviral and antiparasitic therapies, making it a subject of extensive research.

Chemical Structure and Properties

The structural formula of spiro[adamantane-2,2'-azetidine] can be represented as follows:

C12H15N\text{C}_{12}\text{H}_{15}\text{N}

This compound features a rigid adamantane framework fused with a flexible azetidine ring, which contributes to its intriguing physicochemical properties and biological activities.

Comparison with Related Compounds

The following table summarizes the structural similarities and notable activities of spiro[adamantane-2,2'-azetidine] and related compounds:

Compound NameStructure TypeNotable Activity
Spiro[aziridine-2,2'-adamantanes]SpirocyclicAntiviral activity against influenza A
Spiro[piperidine-4,2'-adamantanes]SpirocyclicEnhanced anti-influenza A properties
Spiro[azetidine-3,2'-adamantane]SpirocyclicPotential trypanocidal activity
Adamantyl derivatives (e.g., amantadine)Non-spirocyclicEstablished antiviral agents

Target Interactions

The biological activity of spiro[adamantane-2,2'-azetidine] is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its rigid spirocyclic structure facilitates precise binding to these targets, potentially inhibiting their activity. Notably, it has been shown to inhibit Src kinase, which plays a crucial role in cell signaling pathways .

Antiviral Properties

Research indicates that spiro[adamantane-2,2'-azetidine] exhibits significant antiviral properties, particularly against the influenza A virus. Modifications to its structure can enhance its antiviral potency. For instance, derivatives have been synthesized that demonstrate improved efficacy compared to established antiviral agents like amantadine .

Trypanocidal Activity

In addition to its antiviral effects, spiro[adamantane-2,2'-azetidine] has shown potential trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This suggests its applicability in treating parasitic infections .

Study on Antiviral Efficacy

A study conducted by evaluated the anti-influenza A virus activity of various spirocyclic compounds. Among these, spiro[adamantane-2,2'-azetidine] derivatives displayed comparable or superior efficacy to amantadine. Specifically, one derivative was found to be 12-fold more active than amantadine and 54-fold more potent than ribavirin.

Mechanistic Insights

Electrophysiological studies have provided insights into the mechanism of action of spiro[adamantane-2,2'-azetidine]. Research utilizing NMR spectroscopy has elucidated how modifications to the adamantane core influence interactions with viral proteins such as the M2 ion channel in influenza A viruses .

Properties

IUPAC Name

spiro[adamantane-2,2'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-13-12(1)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEZQPFDOUTCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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